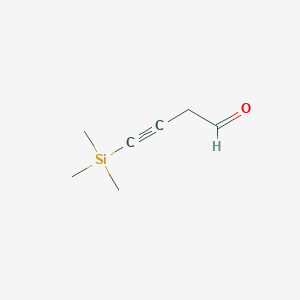
4-(Trimethylsilyl)but-3-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C7H12OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of 1,3-dienes and macroexpansion of cyclic ketones . The compound is characterized by the presence of a trimethylsilyl group attached to a butynal structure, which imparts unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)but-3-ynal can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with formaldehyde under basic conditions to yield the desired product . Another method includes the use of ynals and thiols catalyzed by bulky N-heterocyclic carbene (NHC) to form sulfenyl-substituted aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(Trimethylsilyl)but-3-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Trimethylsilyl)but-3-ynal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Trimethylsilyl)but-3-ynal involves its reactivity as a synthetic equivalent for the butadienyl carbonium ion. This allows it to participate in various organic reactions, such as the formation of 1,3-dienes and macroexpansion of cyclic ketones . The trimethylsilyl group stabilizes the intermediate species, facilitating the desired transformations.
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)propynal: Similar structure but with different reactivity and applications.
4-Trimethylsilyl-3-butyn-1-ol: Another related compound used in organic synthesis.
Uniqueness
4-(Trimethylsilyl)but-3-ynal is unique due to its ability to act as a synthetic equivalent for the butadienyl carbonium ion, making it highly valuable in the preparation of 1,3-dienes and macrocyclic compounds . Its stability and reactivity are enhanced by the presence of the trimethylsilyl group, distinguishing it from other similar compounds.
特性
CAS番号 |
68754-12-1 |
|---|---|
分子式 |
C7H12OSi |
分子量 |
140.25 g/mol |
IUPAC名 |
4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h6H,4H2,1-3H3 |
InChIキー |
RZTYOGSWPVNYPL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















